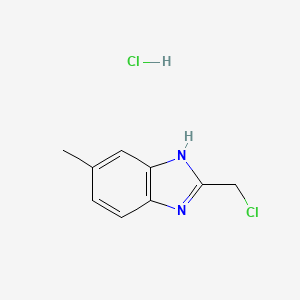![molecular formula C28H26N4O2S B2723686 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide CAS No. 1052667-30-7](/img/structure/B2723686.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as the one , often involves the condensation of a series of β-keto esters . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[1,2-c]quinazolin-5-yl group, a benzyl group, a thio group, and an o-tolyl group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry.Aplicaciones Científicas De Investigación
Synthesis Techniques
Research has explored several synthetic pathways to create compounds similar to "2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide". For example, one study detailed the copper-catalyzed C–N coupling and cyclization processes as effective methods for synthesizing benzo[4,5]imidazo[1,2-c]pyrimidin-1-amines and benzo[4,5]imidazo[1,2-c]quinazolin-6-amines, showcasing a pathway that might be relevant for creating related quinazoline derivatives under specific conditions (Dao et al., 2017). Similarly, other research has highlighted microwave-mediated heterocyclization to benzimidazo[2,1-b]quinazolin-12(5H)-ones, further illustrating the versatility of synthetic approaches for these compounds (Carpenter, Lam, & Kurth, 2007).
Antitumor Activity
Some novel 3-benzyl-4(3H)quinazolinone analogues have been designed, synthesized, and evaluated for their antitumor activity. These studies demonstrate the potential of quinazolinone derivatives in broad-spectrum antitumor applications, with certain compounds showing significant potency against various cancer cell lines (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Research on new furothiazolo pyrimido quinazolinones derived from visnagenone or khellinone has uncovered their antimicrobial properties. These studies have identified compounds with notable efficacy in inhibiting the growth of bacteria and fungi, showcasing the antimicrobial potential of quinazolinone derivatives (Abu‐Hashem, 2018).
Anticonvulsant Activity
Quinazoline-4(3H)-ones have been evaluated for anticonvulsant activity, with some compounds displaying significant effects in experimental epilepsy models. These findings highlight the therapeutic potential of quinazolinone derivatives in treating seizure disorders, further illustrating the wide-ranging applications of these compounds in medical research (Abuelizz et al., 2017).
Safety And Hazards
This compound is not intended for human or veterinary use and is available for research use only. Therefore, appropriate safety measures should be taken when handling this compound.
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of biological activities exhibited by imidazole-containing compounds , this compound could potentially be of interest in the development of new drugs.
Propiedades
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-3-24(26(33)30-21-15-9-7-11-18(21)2)35-28-31-22-16-10-8-14-20(22)25-29-23(27(34)32(25)28)17-19-12-5-4-6-13-19/h4-16,23-24H,3,17H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKYNPYRGRZUSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)
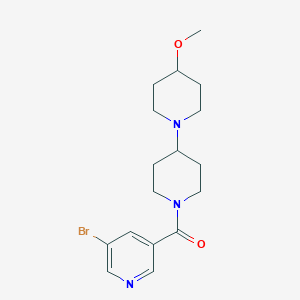

![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane](/img/structure/B2723609.png)
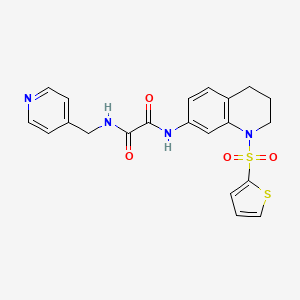
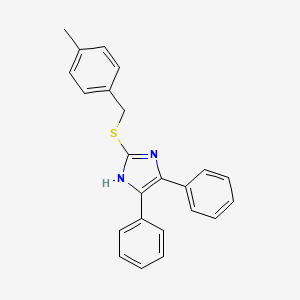
![1-(3,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2723614.png)
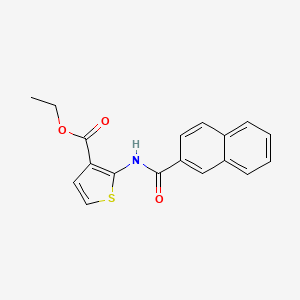
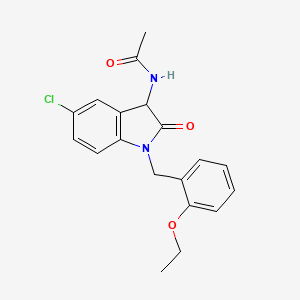
![2-[(4-amino-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2723618.png)
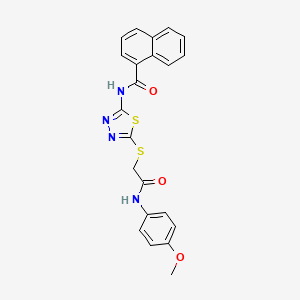
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2723621.png)
